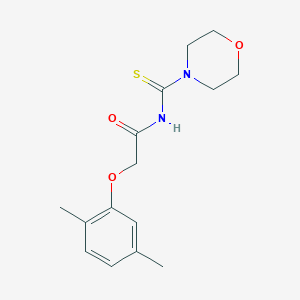
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide, also known as DAPT, is a chemical compound that has been used in scientific research for its ability to inhibit the Notch signaling pathway. This pathway plays a crucial role in the development and differentiation of cells, and dysregulation of Notch signaling has been implicated in various diseases, including cancer and Alzheimer's disease.
Mecanismo De Acción
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide inhibits the cleavage of Notch receptors by binding to the active site of the γ-secretase complex, which is responsible for cleaving Notch receptors. This prevents the release of the intracellular domain of Notch receptors, which is required for downstream signaling. As a result, 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide inhibits the activation of downstream signaling pathways, which leads to the inhibition of cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to have a variety of biochemical and physiological effects. Inhibition of Notch signaling by 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to promote neuronal differentiation and maturation, which has potential therapeutic applications for neurodegenerative diseases such as Alzheimer's disease. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide in lab experiments is its specificity for the Notch signaling pathway. This allows researchers to study the role of Notch signaling in various cellular processes without affecting other signaling pathways. However, one limitation of using 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide is its potential off-target effects. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to inhibit the cleavage of other proteins besides Notch receptors, which can lead to unintended effects.
Direcciones Futuras
There are several future directions for the use of 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide in scientific research. One potential application is in the development of therapies for Alzheimer's disease. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to promote neuronal differentiation and maturation, which could potentially be used to promote the regeneration of damaged neurons in Alzheimer's patients. Additionally, 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide could be used in combination with other therapies to enhance their efficacy. Another future direction is in the development of cancer therapies. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, and could potentially be used in combination with other therapies to enhance their efficacy. Overall, the use of 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide in scientific research has the potential to lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide involves the reaction of 2,5-dimethylphenol with thionyl chloride to form 2,5-dimethylphenyl chloride, which is then reacted with morpholine-4-carbothioamide to form 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide. The yield of 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide can be improved by using a solvent-free microwave-assisted synthesis method, which has been shown to produce 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide with a higher purity and yield compared to traditional synthesis methods.
Aplicaciones Científicas De Investigación
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been extensively used in scientific research as a tool to study the Notch signaling pathway. It has been shown to inhibit the cleavage of Notch receptors, which prevents the activation of downstream signaling pathways. This inhibition has been used to study the role of Notch signaling in various cellular processes, including cell differentiation, proliferation, and apoptosis. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has also been used to investigate the role of Notch signaling in diseases such as cancer and Alzheimer's disease.
Propiedades
Número CAS |
6977-67-9 |
|---|---|
Nombre del producto |
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide |
Fórmula molecular |
C15H20N2O3S |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide |
InChI |
InChI=1S/C15H20N2O3S/c1-11-3-4-12(2)13(9-11)20-10-14(18)16-15(21)17-5-7-19-8-6-17/h3-4,9H,5-8,10H2,1-2H3,(H,16,18,21) |
Clave InChI |
JAISNEYBNYSTHC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC(=S)N2CCOCC2 |
SMILES canónico |
CC1=CC(=C(C=C1)C)OCC(=O)NC(=S)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Bromo-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B261385.png)

![N-[3-(4-morpholinyl)propyl]-N-(2,3,4-trimethoxybenzyl)amine](/img/structure/B261387.png)
![N-tert-butyl-2-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B261389.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261391.png)

![N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261395.png)

![N-[3-(morpholin-4-yl)propyl]-3-phenylprop-2-yn-1-amine](/img/structure/B261397.png)
![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B261401.png)
![2-[(3,5-Dichloro-2-methoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261405.png)
![N-[2-(allyloxy)-5-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B261407.png)
![N-[(2,4-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B261409.png)
![2-[(3-Bromobenzyl)amino]-2-methyl-1-propanol](/img/structure/B261411.png)